molecular formula C14H16N2O3 B11853505 N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide CAS No. 88350-28-1

N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide

Cat. No.: B11853505
CAS No.: 88350-28-1
M. Wt: 260.29 g/mol
InChI Key: JKIIIWAXFPBJFP-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to an acetamide group via an ether bond, with a hydroxypropyl substituent. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide typically involves the following steps:

    Formation of the Quinoline Ether: The initial step involves the reaction of quinoline-8-ol with 2-chloroacetamide in the presence of a base such as potassium carbonate. This reaction forms the quinoline ether intermediate.

    Hydroxypropylation: The intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of N-(3-oxopropyl)-2-(quinolin-8-yloxy)acetamide.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the hydroxypropyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-2-(quinolin-8-yloxy)acetamide
  • N-(3-Hydroxypropyl)-2-(quinolin-6-yloxy)acetamide
  • N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)propionamide

Uniqueness

N-(3-Hydroxypropyl)-2-(quinolin-8-yloxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility, while the quinoline moiety provides a versatile platform for further functionalization and biological activity.

Properties

CAS No.

88350-28-1

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-(3-hydroxypropyl)-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C14H16N2O3/c17-9-3-8-15-13(18)10-19-12-6-1-4-11-5-2-7-16-14(11)12/h1-2,4-7,17H,3,8-10H2,(H,15,18)

InChI Key

JKIIIWAXFPBJFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=O)NCCCO)N=CC=C2

Origin of Product

United States

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